Tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate is an organic compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used as an intermediate in pharmaceutical research and organic synthesis . The compound appears as a colorless liquid or solid and has a melting point of about 40-45°C and a boiling point of about 260°C .
Preparation Methods
The preparation of tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate generally involves the reaction of 2-ethyl-5-methyl-N-Boc-piperazine with tert-butyl-N-ethyl-N,N-dimethylformamide at an appropriate temperature . After the reaction, the product is purified by crystallization or column chromatography . Industrial production methods may vary, but they typically follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent and catalyst in organic synthesis reactions.
Biology: The compound is utilized in the preparation of bioactive molecules and ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the chemical industry for the preparation of multi-metal complexes.
Mechanism of Action
The mechanism of action of tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to target proteins or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2,5-dimethylpiperazine-1-carboxylate: Similar structure but with different substituents.
Tert-butyl 2-ethyl-5-phenylpiperazine-1-carboxylate: Contains a phenyl group instead of a methyl group.
Tert-butyl 2,5-diethylpiperazine-1-carboxylate: Contains two ethyl groups instead of one. These compounds share similar chemical properties but differ in their specific substituents, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-6-10-7-13-9(2)8-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 |
InChI Key |
PDQANZVZHPLKDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC(CN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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